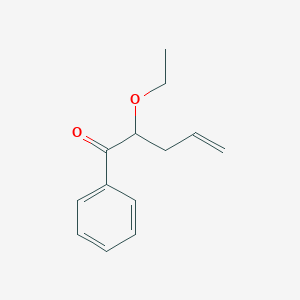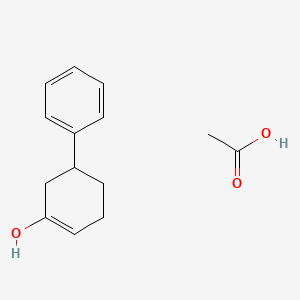
Acetic acid;5-phenylcyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5-phenylcyclohexen-1-ol is a compound that combines the properties of acetic acid and a phenyl-substituted cyclohexenol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylcyclohexenol part of the molecule introduces aromatic and cyclic structures, which can significantly influence the compound’s chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-phenylcyclohexen-1-ol typically involves the reaction of phenylcyclohexene with acetic acid under acidic conditions. One common method is the Friedel-Crafts acylation, where phenylcyclohexene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable catalysts and solvent recovery systems can enhance the sustainability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols, where the carbonyl group is converted back to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;5-phenylcyclohexen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid;5-phenylcyclohexen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Comparación Con Compuestos Similares
Phenylacetic Acid: Similar in structure but lacks the cyclohexenol moiety.
Cyclohexanol: Contains the cyclohexenol structure but lacks the phenyl and acetic acid components.
Benzyl Alcohol: Contains a phenyl group and hydroxyl group but lacks the cyclohexenol and acetic acid components.
Uniqueness: Acetic acid;5-phenylcyclohexen-1-ol is unique due to its combination of aromatic, cyclic, and carboxylic acid functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Propiedades
Número CAS |
184955-87-1 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
acetic acid;5-phenylcyclohexen-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,8,11,13H,4,7,9H2;1H3,(H,3,4) |
Clave InChI |
FPRXWMLPXSVMRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC(CC(=C1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


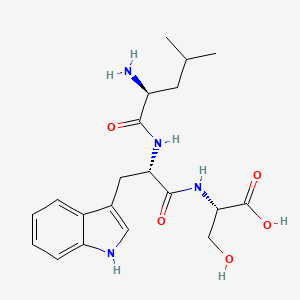
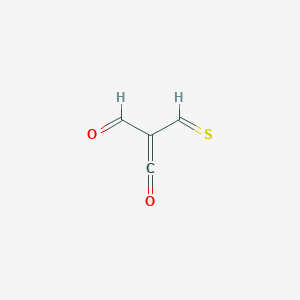
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
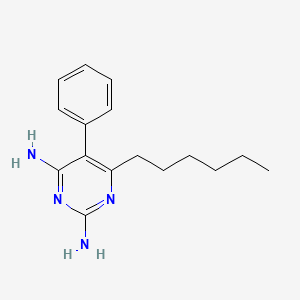
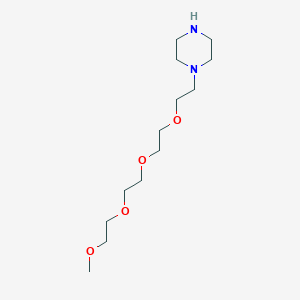
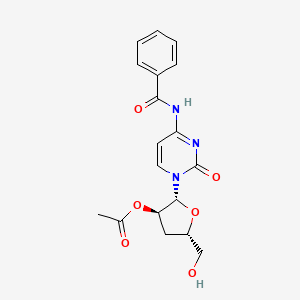
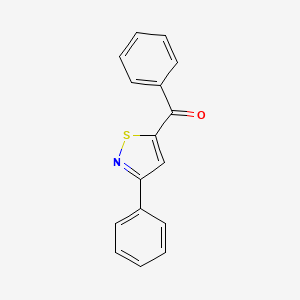
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
